N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide is a synthetic organic compound characterized by the presence of a cyanophenyl group, a fluorophenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction involves 2-cyanophenylamine and 2-(3-fluorophenyl)-2-methoxyethylamine.
Coupling Reaction: The intermediate products are then coupled under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Used in the development of novel polymers and materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl and fluorophenyl groups can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(2-phenylethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)ethyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide is unique due to the presence of both a fluorophenyl and a methoxyethyl group, which can enhance its chemical reactivity and biological activity compared to similar compounds. The specific substitution pattern can also influence its solubility, stability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-25-16(12-6-4-7-14(19)9-12)11-21-17(23)18(24)22-15-8-3-2-5-13(15)10-20/h2-9,16H,11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLKVLJXKNEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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